3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride
Description
3-(3,3,3-Trifluoropropyl)morpholine hydrochloride (CAS: 2375262-23-8) is a morpholine derivative featuring a trifluoropropyl substituent at the 3-position of the morpholine ring. The compound’s molecular formula is C₇H₁₃ClF₃NO, with a molecular weight of 243.63 g/mol (calculated from the formula). The trifluoropropyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which influence the compound’s physicochemical properties, including solubility, stability, and reactivity. Morpholine derivatives are widely explored in medicinal chemistry and materials science due to their versatility as building blocks. This compound is listed in commercial catalogs (e.g., ChemBridge Corp.) as a solid with applications in research and development .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)2-1-6-5-12-4-3-11-6;/h6,11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLIKWCDLHGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride typically involves the reaction of morpholine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3,3,3-Trifluoropropyl)morpholine hydrochloride are compared below with morpholine derivatives and fluorinated analogs. Key differences arise from substituent chemistry, fluorine content, and molecular weight.
Table 1: Structural and Functional Comparison of Selected Morpholine Derivatives
Table 2: Fluorinated Non-Morpholine Analogs
Key Findings from Comparative Analysis
Substituent Effects :
- The trifluoropropyl group in the target compound imparts higher electronegativity and lipophilicity compared to chloropropyl (e.g., 4-(3-Chloropropyl)morpholine HCl) or aromatic substituents (e.g., 3-(2-Chlorophenyl)morpholine HCl). This enhances metabolic stability in drug design .
- Aromatic vs. Aliphatic Fluorine : Aromatic fluorinated derivatives (e.g., 3-FDCK) exhibit distinct electronic profiles compared to aliphatic fluorinated morpholines, affecting binding affinity in biological systems .
Molecular Weight and Complexity :
- The target compound (243.63 g/mol) is lighter than kinase inhibitor impurities like the (2R,3S)-bis(trifluoromethyl)phenyl derivative (473.81 g/mol), suggesting broader applicability in small-molecule therapeutics .
Stability and Storage :
- Fluorinated compounds like 3-FDCK require storage at -20°C for long-term stability (≥5 years) . While direct data for 3-(3,3,3-Trifluoropropyl)morpholine HCl is unavailable, similar storage conditions are likely advisable.
Synthetic Utility :
- The trifluoropropyl group is synthetically versatile, as seen in intermediates like 3-[(3,3,3-Trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride, which are used in multi-step organic syntheses .
Biological Activity
3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is a fluorinated morpholine derivative that has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. The trifluoropropyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development, particularly in the fields of oncology and virology.
- IUPAC Name : 3-(3,3,3-Trifluoropropyl)morpholine hydrochloride
- Molecular Formula : CHClFNO
- Molecular Weight : 195.58 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the compound may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways. The trifluoropropyl group may enhance binding affinity due to increased hydrophobic interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antiviral Activity
In addition to its anticancer effects, preliminary research indicates potential antiviral properties against certain viruses. For instance, studies have shown that the compound can inhibit viral replication in cell cultures infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the structural optimization of morpholine derivatives, including this compound. The study found that modifications to the morpholine ring significantly impacted anticancer activity and suggested further investigation into its mechanism of action .
- Antiviral Research : In a separate investigation reported in Virology Journal, researchers explored the antiviral efficacy of various morpholine derivatives against influenza. The study highlighted that compounds with trifluorinated groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
